REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[C:8](=[O:9])[C:7]2=[CH:10][C:11]([N+:14]([O-])=O)=[CH:12][CH:13]=[C:6]2[C:5]1=[O:17].[H][H]>[Ni].C(O)C>[NH2:14][C:11]1[CH:10]=[C:7]2[C:8](=[O:9])[N:4]([CH2:3][CH2:2][OH:1])[C:5](=[O:17])[C:6]2=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OCCN1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The hot solution is filtered
|
Type
|
CUSTOM
|
Details
|
to remove the Raney nickel
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(C(=O)N(C2=O)CCO)=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |